Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-
Description
Historical Context and Discovery
The synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene traces back to early investigations into polyhalogenated aromatic systems. Initial reports of its preparation were documented by Shtark and Shteingarts in 1976, who developed a nitration protocol for brominated tetrafluorobenzenes. The compound gained renewed attention in 2011 when Stein et al. elucidated its crystal structure via single-crystal X-ray diffraction, revealing intricate intermolecular interactions and conformational details. The PubChem database (CID 23233839) formalized its chemical identity in 2007, consolidating physicochemical data and spectral information.
Nomenclature and Structural Identity
The systematic IUPAC name, 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene (CAS 17823-37-9), reflects its substitution pattern: a bromine atom at position 1, fluorine atoms at positions 2, 3, 5, and 6, and a nitro group at position 4. The molecular formula C₆BrF₄NO₂ corresponds to a molar mass of 273.97 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1(=C(C(=C(C(=C1F)F)Br)F)F)N+[O-] |
| InChIKey | YXEBOUJWPDMBTC-UHFFFAOYSA-N |
| Crystallographic Data | Space group P2₁/c, a = 7.195 Å, b = 7.435 Å, c = 14.287 Å |
The nitro group exhibits a torsional angle of 41.7° relative to the benzene ring plane, attributed to steric repulsion between ortho-fluorine atoms (F2, F3) and nitro oxygen atoms. This distortion influences packing in the solid state, dominated by O···Br interactions (3.150–3.201 Å) and weak F···O contacts.
Significance in Fluorinated Aromatic Chemistry
The compound’s electron-deficient aromatic ring, arising from four fluorine atoms, a nitro group, and bromine, renders it highly reactive toward nucleophilic aromatic substitution (SNAr). Such reactivity is exploitable in synthesizing advanced materials and pharmaceuticals. For instance:
- Bromine serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Nitro groups are reducible to amines, enabling diversification into heterocyclic systems.
- Fluorine atoms enhance thermal stability and lipophilicity, traits valuable in agrochemicals and polymers.
The synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves nitration of 3-bromo-1,2,4,5-tetrafluorobenzene using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane at 338 K. The table below summarizes optimized conditions:
| Parameter | Value |
|---|---|
| Reactants | 3-bromo-1,2,4,5-tetrafluorobenzene, NO₂BF₄ |
| Solvent | Sulfolane |
| Temperature | 338 K (65°C) |
Structure
3D Structure
Properties
CAS No. |
17823-37-9 |
|---|---|
Molecular Formula |
C6BrF4NO2 |
Molecular Weight |
273.97 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChI Key |
YXEBOUJWPDMBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of Tetrafluorotoluene
One of the most common methods involves the bromination of 2,3,5,6-tetrafluorotoluene. This reaction typically uses bromine or a brominating agent under controlled conditions. The process can be summarized as follows:
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent : Dichloromethane (DCM) or chloroform
- Catalysts : Lewis acids such as iron(III) bromide (FeBr₃) may be employed to enhance reaction rates.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced into the aromatic ring.
Nucleophilic Substitution Reactions
Another viable method for synthesizing this compound is through nucleophilic substitution reactions. Here, the bromine atom can be replaced by various nucleophiles under suitable conditions:
- Reagents : Sodium methoxide or potassium thiolate
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO)
This method allows for the introduction of different functional groups onto the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction offers a pathway to create carbon-carbon bonds by reacting Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- with boronic acids or esters:
- Catalysts : Palladium-based catalysts (e.g., palladium acetate)
- Bases : Potassium carbonate
- Solvents : Tetrahydrofuran (THF)
This method is particularly useful for constructing more complex molecular architectures.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- may involve large-scale bromination processes with optimized conditions to maximize yield and purity. Key practices include:
Continuous Flow Reactors : These systems allow for better control over reaction parameters and can enhance safety and efficiency.
Purification Techniques : Advanced methods such as distillation and recrystallization are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is capable of undergoing various chemical transformations:
Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles.
Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds.
Reduction Reactions : Can be reduced to yield tetrafluorotoluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide | DMSO at elevated temperatures |
| Suzuki-Miyaura Coupling | Palladium acetate | THF with potassium carbonate |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Major Products Formed
The various reactions involving Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- yield significant derivatives:
From Nucleophilic Substitution : Derivatives such as 4-amino-2,3,5,6-tetrafluorotoluene.
From Suzuki-Miyaura Coupling : Biaryl compounds featuring diverse functional groups.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-2,3,5,6-tetrafluoro-4-bromobenzene.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical reactivity, making it suitable for various synthetic pathways.
- Reactions : It can undergo nucleophilic substitution and electrophilic aromatic substitution reactions. For instance:
- Nucleophilic substitution can yield substituted benzene derivatives when reacted with nucleophiles like amines or thiols.
- Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.
-
Materials Science
- Polymer Incorporation : The compound is explored for incorporation into polymers to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and protective coatings.
-
Pharmaceuticals
- Intermediate in Drug Synthesis : It has been investigated as an intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure may confer specific biological activities that are beneficial in drug development.
- Biological Activity : Studies suggest that halogenated aromatic compounds can interact with cellular macromolecules, potentially modulating enzyme activity or influencing signaling pathways.
-
Agricultural Chemistry
- Agrochemical Development : The compound is being explored for its potential use in developing agrochemicals. Its unique properties may enhance the efficacy of pesticides or herbicides.
Case Studies
-
Synthesis of Pharmaceutical Compounds
- A study demonstrated the successful use of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- as an intermediate in synthesizing a novel anti-cancer drug. The compound's reactivity facilitated the introduction of a critical pharmacophore into the drug molecule.
-
Material Properties Enhancement
- Research showed that polymers incorporating this compound exhibited improved thermal stability compared to traditional materials. This enhancement is attributed to the presence of fluorine atoms that increase chemical resistance.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis Table
*Estimated based on atomic masses.
Biological Activity
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- (CAS No. 17823-37-9), is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the synthesis, characterization, and biological implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene is C6BrF4NO2. The compound exhibits a complex arrangement of halogen and nitro groups that significantly influence its reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 228.97 g/mol |
| IUPAC Name | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene |
| CAS Number | 17823-37-9 |
| Density | 1.883 g/cm³ |
| Boiling Point | 142°C to 144°C |
| Solubility in Water | Not miscible |
Synthesis
The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves the reaction of 3-bromo-1,2,4,5-tetrafluorobenzene with nitronium tetrafluoroborate in sulfolane under controlled conditions. The process yields the desired product with a high degree of purity (81%) through subsequent purification steps such as steam distillation .
Antimicrobial Properties
Research indicates that halogenated compounds like Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains and fungi. The presence of the nitro group is thought to enhance its antimicrobial activity by interfering with microbial metabolic processes .
The proposed mechanism of action for the biological activity of this compound involves:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in microbial cells.
- Disruption of Membrane Integrity : Halogenated compounds are known to disrupt cell membranes due to their lipophilic nature.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays performed on human cell lines revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapeutics.
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its toxicological profile. Data from toxicological studies indicate that exposure to high concentrations can lead to adverse effects on human health and the environment. Therefore, further studies are required to establish safe handling guidelines and potential therapeutic windows.
Q & A
Q. What are effective synthetic routes for preparing 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene?
Methodological Answer: Synthesis typically involves sequential halogenation and nitration. A viable route includes:
Halogenation : Start with a fluorinated benzene derivative (e.g., pentafluorobenzene) and introduce bromine via electrophilic substitution under controlled conditions (e.g., using Br₂ with FeCl₃ as a catalyst).
Nitration : Introduce the nitro group using HNO₃/H₂SO₄. The electron-withdrawing fluorine and bromine substituents direct nitration to the para position relative to bromine.
Purification : Use column chromatography or recrystallization to isolate the product.
Reference : Similar strategies are employed for structurally related compounds like 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in terphenyl monomer synthesis .
Q. How can the purity and structure of this compound be validated?
Methodological Answer:
- Gas Chromatography (GC) : Determine purity using non-polar columns (e.g., OV-1) with temperature ramps to resolve halogenated aromatic compounds .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 238 for C₆HBrF₄NO₂) and fragmentation patterns .
Advanced Research Questions
Q. What factors influence the regioselectivity of further substitution reactions on this compound?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects : The nitro group (meta-directing) and bromine (ortho/para-directing) compete. Fluorine’s weak inductive effects may allow steric factors to dominate.
- Steric Hindrance : The crowded ortho positions (due to fluorine and bromine) favor reactions at less hindered sites.
- Computational Modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
Experimental Example : In cross-coupling reactions (e.g., Suzuki), the nitro group may deactivate the ring, necessitating Pd-based catalysts with strong oxidative addition capabilities .
Q. How can computational methods predict the reactivity and electronic structure of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Thermodynamic Data : Compare computed bond dissociation energies (e.g., C-Br vs. C-F) with experimental thermochemical data (e.g., NIST phase change data) to validate models .
- Reaction Pathway Mapping : Use transition state theory to model nitration or halogen exchange kinetics.
Q. What strategies are effective for utilizing this compound in synthesizing fluorinated aromatic polymers?
Methodological Answer:
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acids to link aromatic units. For example, demonstrates >90% yield in synthesizing fluorinated terphenyls using similar brominated precursors .
- Optimization Tips :
- Use anhydrous conditions and inert atmospheres to prevent dehalogenation.
- Select ligands (e.g., SPhos) that enhance Pd catalyst stability in highly fluorinated systems.
Data Analysis and Contradictions
Q. How should researchers address conflicting physicochemical data (e.g., boiling points) in literature?
Methodological Answer:
- Source Evaluation : Prioritize data from authoritative databases (e.g., NIST) over commercial catalogs. For example, NIST reports boiling points with standardized measurement protocols, while vendor data may lack experimental details .
- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry for phase changes).
- Statistical Analysis : Apply error propagation models to assess discrepancies between reported values .
Safety and Handling
Q. What safety protocols are recommended for handling this compound given its potential mutagenicity?
Methodological Answer:
- Toxicity Screening : Follow Ames test protocols (e.g., Salmonella typhimurium assays) to assess mutagenic potential, as demonstrated for structurally similar nitroaromatics .
- Lab Practices :
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
- Store in amber glass under inert gas to prevent photodegradation.
Reference : Safety data for analogs like 1-bromo-2,5-difluoro-4-nitrobenzene highlight flammability (flash point ~112°C) and recommend fire-resistant storage .
Structural Characterization
Q. What crystallographic techniques are suitable for determining the crystal structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Use single-crystal XRD with Mo-Kα radiation. Refinement via SHELXL (widely validated for halogenated aromatics) resolves heavy atoms (Br, F) and nitro group orientation .
- Challenges : High fluorine content may reduce scattering contrast; consider synchrotron sources for weak reflections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
